molecular formula C24H36O2 B564623 Docosahexaenoic Acid-d5 Ethyl Ester

Docosahexaenoic Acid-d5 Ethyl Ester

Cat. No.: B564623
M. Wt: 361.6 g/mol
InChI Key: TYLNXKAVUJJPMU-MVCPWBNSSA-N
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Description

Docosahexaenoic Acid-d5 ethyl ester is a deuterated form of docosahexaenoic acid ethyl ester, which is an esterified version of the omega-3 fatty acid docosahexaenoic acid. This compound is often used as an internal standard in mass spectrometry for the quantification of docosahexaenoic acid ethyl ester . Docosahexaenoic acid is a polyunsaturated fatty acid that plays a crucial role in the development and function of the brain and retina .

Chemical Reactions Analysis

Docosahexaenoic acid-d5 ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of peroxides and other oxidation products.

    Reduction: Although less common, reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted by nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Properties

IUPAC Name

ethyl (2E,4E,6E,8E,10E,12E)-2,3,4,5,6-pentadeuteriodocosa-2,4,6,8,10,12-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+/i19D,20D,21D,22D,23D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLNXKAVUJJPMU-MVCPWBNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]\C(=C/C=C/C=C/C=C/CCCCCCCCC)\C(=C(/[2H])\C(=C(/[2H])\C(=O)OCC)\[2H])\[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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